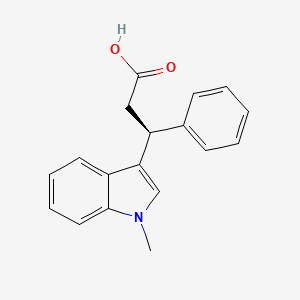
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a quinoxaline moiety fused with a piperidine ring. This compound is of interest due to its potential therapeutic properties and its versatility in chemical synthesis.
Preparation Methods
The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization . Another approach includes the condensation of α-chlorooxoindoles with o-phenylenediamines under mild conditions . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antiviral and anti-inflammatory activities.
Medicine: It is being investigated for its therapeutic properties, particularly in the treatment of viral infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors involved in viral replication and inflammatory responses. This interaction can inhibit the activity of these enzymes, thereby exerting antiviral and anti-inflammatory effects .
Comparison with Similar Compounds
1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline moiety and have similar biological activities.
Piperidine derivatives: These compounds feature the piperidine ring and are known for their diverse pharmacological properties. The uniqueness of this compound lies in its combined quinoxaline and piperidine structures, which contribute to its versatile chemical reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O3 |
|---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13-12(15-10-3-1-2-4-11(10)16-13)17-7-5-9(6-8-17)14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,19,20) |
InChI Key |
AXFAIXNNRGAVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)



![3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B11847451.png)
![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)



![(S)-Methyl 2-((S)-6-chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-2-hydroxyacetate](/img/structure/B11847477.png)



